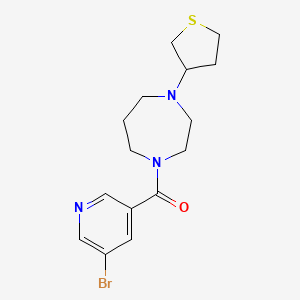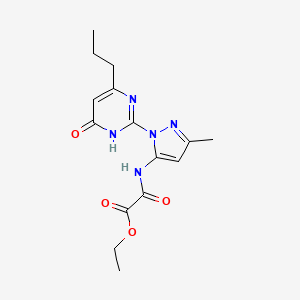![molecular formula C24H19N7O B2864608 2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 799840-60-1](/img/structure/B2864608.png)
2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H19N7O and its molecular weight is 421.464. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines has been reported, highlighting their potential in forming coordinate bonds with metal ions. These compounds, by interacting with metal ions like Mn(II) and Fe(II), can form complexes that are potentially useful for the targeted delivery of nitric oxide (NO) to biological sites, such as tumors. This application leverages the ability of these complexes to release NO upon irradiation with long-wavelength light, indicating a potential route for therapeutic interventions (Yang et al., 2017).
Catalytic Applications and Synthesis of Heterocycles
Research into the lithiation of N-benzyl pyridine and quinoline carboxamides has uncovered methods for synthesizing a range of polycyclic heterocycles, including pyrrolopyridines and pyrroloquinolines. These methods involve intramolecular attacks on the pyridine or quinoline ring, leading to the formation of complex structures that could have applications in catalysis or as building blocks for more complex molecules (Clayden et al., 2005).
Antibacterial Applications
A series of substituted quinoline-2-carboxamides were synthesized and showed significant activity against mycobacterial species, including M. tuberculosis, M. kansasii, and M. avium paratuberculosis. These compounds demonstrated higher activity than standard treatments like isoniazid or pyrazinamide, suggesting their potential as effective antimycobacterial agents. Notably, the most effective compounds exhibited low toxicity against human cells, indicating their potential for therapeutic use with minimal side effects (Goněc et al., 2012).
Organic Salt Synthesis and Characterization
The synthesis and characterization of organic salts derived from nitrogen-embedded heterocyclic compounds, such as quinoxalines, have been explored. One study detailed the synthesis of an organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), highlighting its potential in pharmaceutical applications due to its ionic nature and computational studies revealing its low kinetic stability and high reactivity. This research underscores the utility of these compounds in developing new pharmaceuticals or materials with unique properties (Faizi et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-7-2-1-3-8-16)21-23(30-19-11-5-4-10-18(19)29-21)31(22)28-15-17-9-6-12-26-13-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPCXRKBAMTKG-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)



![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)
![1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2864547.png)
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)